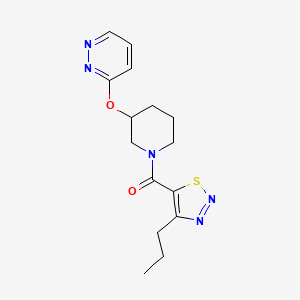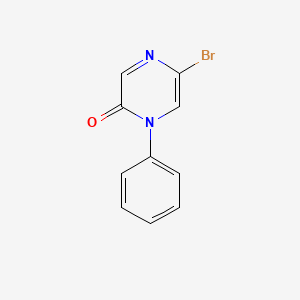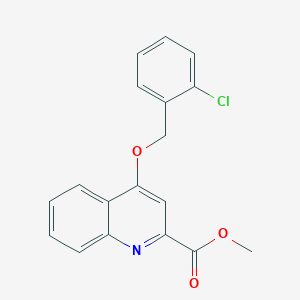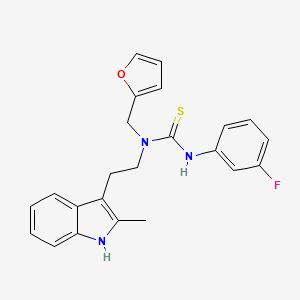![molecular formula C3H2F3N3S2 B2905342 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 1154962-96-5](/img/structure/B2905342.png)
5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number: 1154962-96-5 . It has a molecular weight of 201.2 . The compound is extensively used in scientific research due to its versatile properties. It finds applications in drug discovery, materials science, and catalysis, contributing to advancements in various fields.
Molecular Structure Analysis
The IUPAC name of the compound is 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine . The InChI code is 1S/C3H2F3N3S2/c4-3(5,6)11-2-9-8-1(7)10-2/h(H2,7,8) .The storage temperature and shipping temperature are not specified .
科学的研究の応用
Ligand-forced Dimerization of Copper(I)-olefin Complexes
5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, as a derivative within the 1,3,4-thiadiazole class, plays a significant role in the field of crystal engineering and organometallic materials. Specifically, its derivatives have been explored for their ability to form dimeric complexes with copper(I), showcasing a potential in materials chemistry due to their unique bonding behaviors and structural flexibility. These complexes demonstrate extensive hydrogen-bonding patterns and present as novel examples of coordination compounds, indicating their significance in advancing the understanding of organometallic frameworks and their applications (Ardan et al., 2017).
Synthesis and Biological Evaluation as Cytotoxic Agents
Thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their cytotoxicities against various human cancer cell lines. These compounds have demonstrated promising results, with certain derivatives showing significant inhibitory activities. This highlights the potential of thiadiazole derivatives in the development of new cancer therapies, showcasing their importance in medicinal chemistry (Shi et al., 2013).
Carbonic Anhydrase Inhibitors
In the realm of enzyme inhibition, this compound derivatives have been investigated as potent inhibitors of carbonic anhydrase isozymes. These compounds have shown significant inhibitory effects on crucial enzymes, suggesting their potential application in designing inhibitors for managing conditions such as glaucoma, epilepsy, and mountain sickness (Turkmen et al., 2005).
Synthesis and Antiviral Activity
Derivatives of this compound have also been explored for their antiviral properties. Through the synthesis of specific sulfonamide derivatives, researchers have identified compounds with anti-tobacco mosaic virus activity. This suggests a potential pathway for the development of new antiviral agents, highlighting the versatility of thiadiazole derivatives in addressing a range of viral diseases (Chen et al., 2010).
CNS Activity: Antidepressant and Anxiolytic Properties
The central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, closely related to this compound, has been investigated, revealing significant antidepressant and anxiolytic effects. These findings suggest the potential of thiadiazole derivatives in developing new therapeutic agents for treating depression and anxiety disorders, providing a foundation for further pharmacological exploration (Clerici et al., 2001).
Safety and Hazards
将来の方向性
The compound is extensively used in scientific research due to its versatile properties. It finds applications in drug discovery, materials science, and catalysis, contributing to advancements in various fields. In recent years, there has been considerable interest in designing new antitumor agents using small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole . This suggests that 5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine and its derivatives could have potential future applications in the development of new anticancer drugs .
特性
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S2/c4-3(5,6)11-2-9-8-1(7)10-2/h(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARYPXLLNXRQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)SC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154962-96-5 |
Source


|
| Record name | 5-[(trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide](/img/structure/B2905259.png)



![N-cyclohexyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2905265.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2905268.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2905270.png)




![7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B2905280.png)
![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B2905281.png)
